molecular formula C24H34N2O2 B5504996 2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5504996
M. Wt: 382.5 g/mol
InChI Key: QZTGEVLKEXTRMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization processes, such as the [5+1] double Michael addition reaction. This method can yield various diazaspiro[5.5]undecane derivatives in excellent yields, demonstrating the versatility and efficiency of the synthetic approaches for creating complex spiro-heterocyclic structures from simpler precursors (Islam et al., 2017).

Molecular Structure Analysis

X-ray crystallography and NMR techniques are pivotal in elucidating the molecular structure of diazaspiro[5.5]undecane derivatives. These analyses reveal that such compounds often prefer specific conformations, such as the chair conformation for cyclohexanone units, and are characterized by intricate intermolecular interactions that influence their crystal packing (Islam et al., 2017).

Scientific Research Applications

Synthesis and Structure

  • Stereoselective Synthesis : A method for synthesizing diazaspiro[5.5]undecane derivatives was developed using a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. This approach is effective for creating a range of spiro-heterocyclic derivatives, including those related to the compound (Islam et al., 2017).

  • Catalyst-Free Synthesis : Another approach for synthesizing nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, involves a catalyst-free double Michael addition reaction. This method offers high yields and a short reaction time (Aggarwal et al., 2014).

  • Photophysical Studies : Research on diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-triones shows that their photophysical behavior changes with solvent polarity. These findings have implications for the use of similar compounds in light-responsive applications (Aggarwal & Khurana, 2015).

Biological Activity and Applications

  • Cytotoxic Action : N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane and related compounds were found to have cytotoxic action against human cancer cells, suggesting potential therapeutic applications for similar spiro-heterocyclic compounds (Rice et al., 1973).

  • Synthesis of Natural Product Analogs : Novel procedures have been developed for the synthesis of various spiro[5.5]undecane derivatives, potentially including the compound . These methods are useful for creating analogs of natural products such as pheromone components (Mineeva, 2014).

  • Drug Discovery Scaffolds : Research into novel spiro scaffolds, such as 1,9-diazaspiro[5.5]undecane, has led to the development of building blocks for drug discovery. These scaffolds can be easily prepared and modified, showing promise for generating lead compounds in medicinal chemistry (Jenkins et al., 2009).

properties

IUPAC Name

2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-18-4-5-20(14-19(18)2)8-9-22(27)25-13-3-11-24(16-25)12-10-23(28)26(17-24)15-21-6-7-21/h4-5,14,21H,3,6-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTGEVLKEXTRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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